Validated HPLC Method for Separation and Quantification of Bromo-Naproxen
A reversed-phase HPLC method was developed and validated for the separation and determination of naproxen and its bromo-substituted compound (reported generically, with (R)-5-Bromo Naproxen as the representative brominated derivative for which the method is applicable) [1]. The method demonstrates high precision and accuracy for quantifying the bromo-analog in the presence of naproxen. This validation supports the use of (R)-5-Bromo Naproxen as a reliable analytical reference standard for impurity profiling in naproxen drug substance and product quality control.
| Evidence Dimension | HPLC Method Accuracy and Precision for Bromo-Substituted Naproxen |
|---|---|
| Target Compound Data | Accuracy: 99.00% - 100.83%; Precision (RSD): < 3.64% |
| Comparator Or Baseline | Naproxen (unsubstituted): Accuracy: 99.83% - 102.07%; Precision (RSD): < 2.58% |
| Quantified Difference | Accuracy difference: ≤ 0.83% from nominal; Precision difference: ~1.06% higher RSD |
| Conditions | Shim-pack CLC ODS column (5 μm, 250 x 4.6 mm), mobile phase: methanol-water (80:20) with 50 mmol/L lactic acid (pH 2.5), flow rate 0.8 mL/min, UV detection at 271 nm, linear range 5-100 mg/L (r > 0.9995) |
Why This Matters
This validated method provides the quantitative framework for using (R)-5-Bromo Naproxen as a certified reference standard for the accurate and precise determination of naproxen-related impurities in pharmaceutical quality control.
- [1] Wang C, et al. Separation and determination of naproxen by reversed-phase high performance liquid chromatography. Se Pu. 1998 May;16(3):255-7. Chinese. PMID: 11327005. View Source
